molecular formula C20H17N3O3S B2507647 N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1923127-03-0

N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2507647
CAS No.: 1923127-03-0
M. Wt: 379.43
InChI Key: YSMQQGHHJOEEAC-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of aromatic rings and heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thiophene precursor.

    Introduction of the Pyrrole Group: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

    Methoxylation: The methoxy groups on the phenyl ring are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, especially at positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Diagnostics: Used in the development of diagnostic probes.

Industry

    Materials Science: Utilized in the development of organic semiconductors and conductive polymers.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. Pathways involved may include signal transduction pathways in cells, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)pyridine-2-carboxamide
  • N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

N-(3,5-dimethoxyphenyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide is unique due to the presence of both a thieno[2,3-b]pyridine core and a pyrrole moiety, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics or as a pharmacophore in drug design.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-25-14-10-13(11-15(12-14)26-2)22-19(24)18-17(23-8-3-4-9-23)16-6-5-7-21-20(16)27-18/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMQQGHHJOEEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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